3-(Azidomethyl)-1,1-difluorocyclobutane
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Overview
Description
3-(Azidomethyl)-1,1-difluorocyclobutane is an organic compound characterized by the presence of an azidomethyl group attached to a difluorocyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azidomethyl)-1,1-difluorocyclobutane typically involves the introduction of an azidomethyl group to a difluorocyclobutane precursor. One common method involves the reaction of 1,1-difluorocyclobutane with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions. The reaction proceeds via nucleophilic substitution, where the azide ion replaces a leaving group on the difluorocyclobutane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors, efficient mixing, and temperature control systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(Azidomethyl)-1,1-difluorocyclobutane can undergo various types of chemical reactions, including:
Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition Reactions:
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in DMF at elevated temperatures.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Substitution: Various substituted cyclobutanes depending on the nucleophile used.
Cycloaddition: 1,2,3-Triazoles.
Reduction: Aminomethyl-difluorocyclobutane.
Scientific Research Applications
3-(Azidomethyl)-1,1-difluorocyclobutane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles via click chemistry.
Materials Science:
Bioconjugation: The azide group can be used for bioconjugation reactions, allowing the attachment of biomolecules to various surfaces or other molecules.
Medicinal Chemistry: Exploration of its derivatives for potential pharmaceutical applications, including drug development and delivery systems.
Mechanism of Action
The mechanism of action of 3-(Azidomethyl)-1,1-difluorocyclobutane in chemical reactions primarily involves the reactivity of the azide group. The azide group can participate in nucleophilic substitution, cycloaddition, and reduction reactions, leading to the formation of various products. In biological systems, the azide group can be used for bioorthogonal labeling, allowing for the specific tagging and tracking of biomolecules without interfering with native biological processes.
Comparison with Similar Compounds
Similar Compounds
3,3-Bis(azidomethyl)oxetane: Similar in having multiple azidomethyl groups but differs in the ring structure.
3-Azidomethyl-3-methyloxetane: Contains an azidomethyl group and a methyl group on an oxetane ring.
3-Azido-5-(azidomethyl)benzene: Contains azidomethyl groups on a benzene ring.
Uniqueness
3-(Azidomethyl)-1,1-difluorocyclobutane is unique due to the presence of both azidomethyl and difluorocyclobutane functionalities
Properties
IUPAC Name |
3-(azidomethyl)-1,1-difluorocyclobutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N3/c6-5(7)1-4(2-5)3-9-10-8/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOCPWXGFZECLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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